2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid
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Overview
Description
2-[(Pentafluoroethyl)sulfanyl]acetic acid is a fluorinated organic compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl acetic acid moiety. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentafluoroethyl)sulfanyl]acetic acid typically involves the reaction of pentafluoroethyl sulfide with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, including distillation and crystallization, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(Pentafluoroethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
2-[(Pentafluoroethyl)sulfanyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(Pentafluoroethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, including enzymes and receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkyl carboxylic acids: Such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS).
Fluorinated sulfonic acids: Including perfluorobutanesulfonic acid (PFBS) and perfluorohexanesulfonic acid (PFHxS).
Uniqueness
2-[(Pentafluoroethyl)sulfanyl]acetic acid stands out due to its unique combination of a pentafluoroethyl group and a sulfanyl acetic acid moiety. This structure imparts distinct chemical properties, such as enhanced thermal stability and resistance to degradation, making it valuable in various applications .
Properties
Molecular Formula |
C4H3F5O2S |
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Molecular Weight |
210.12 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H3F5O2S/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) |
InChI Key |
RATPDNAIUSVJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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